Defluoro Pitavastatin Calcium Salt
Description
Systematic IUPAC Name and Molecular Formula
This compound is systematically named hemicalcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate , reflecting its stereochemistry and calcium coordination. Its molecular formula is C₅₀H₄₈CaN₂O₈ , derived from the dimerization of the free acid (C₂₅H₂₅NO₄) with one calcium ion.
Table 1: Key Molecular Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₅₀H₄₈CaN₂O₈ |
| Molecular Weight | 845.00 g/mol |
| Charge Balance | 2:1 (acid:calcium) |
CAS Registry Number and Alternative Identifiers
The compound’s primary identifier is CAS 1258947-30-6 . Its free acid form, Defluoro Pitavastatin, is registered under CAS 847849-67-6 . Additional identifiers include:
Structural Relationship to Parent Compound Pitavastatin
This compound is a desfluoro analog of Pitavastatin, differing by the absence of a fluorine atom at the 4-position of the phenyl group (Table 2). This modification alters electronic properties while retaining the core quinoline scaffold and hydroxylated heptenoic acid chain critical for HMG-CoA reductase inhibition.
Table 2: Structural Comparison with Pitavastatin
| Feature | Pitavastatin | Defluoro Pitavastatin |
|---|---|---|
| Fluorine Substituent | Present at 4-phenyl position | Absent |
| Molecular Formula | C₂₅H₂₄FNO₄ | C₂₅H₂₅NO₄ |
| Bioactive Groups | Quinoline, dihydroxyheptenoate | Identical |
The calcium salt form enhances stability and solubility compared to the free acid, as evidenced by its use in pharmaceutical reference standards. Its synthesis involves dehalogenation of Pitavastatin intermediates, followed by calcium salt formation under controlled pH.
Structural Implications :
Properties
CAS No. |
1258947-30-6 |
|---|---|
Molecular Formula |
C50H50CaN2O8 |
Molecular Weight |
847.034 |
IUPAC Name |
calcium;(E,3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/2C25H25NO4.Ca/c2*27-18(14-19(28)15-23(29)30)12-13-21-24(16-6-2-1-3-7-16)20-8-4-5-9-22(20)26-25(21)17-10-11-17;/h2*1-9,12-13,17-19,27-28H,10-11,14-15H2,(H,29,30);/b2*13-12+;/t2*18-,19-;/m11./s1 |
InChI Key |
CTOOTGHKZAQIRB-FAPMUMIKSA-N |
SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=CC=C4.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=CC=C4.[Ca] |
Synonyms |
(3R,5S,6E)-7-(2-cyclopropyl-4-phenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoic Acid Calcium Salt (2:1); |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis originates from the (S)-(-)-α-methyl benzyl amine salt of [(3R,5S,6E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxy-6-heptenoic acid], a desfluoro analog of Pitavastatin acid. This intermediate is critical for ensuring stereochemical integrity and avoiding fluorine incorporation at the quinoline C-4 position.
Formation of the Calcium Salt
The final step involves converting the free acid form into the calcium salt through the following protocol:
-
Acid Liberation :
-
A suspension of the amine salt (8.0 g) in ethyl acetate (100 mL) and water (100 mL) is cooled to 10°C.
-
The pH is adjusted to 3.0 using 35% aqueous hydrochloric acid, liberating the free acid.
-
The organic layer is separated, washed with brine, and concentrated to yield a residue.
-
-
Calcium Salt Precipitation :
-
The residue is dissolved in ethyl acetate and water, and the pH is adjusted to 9.0–11.0 with 4% aqueous sodium hydroxide.
-
A solution of calcium acetate (1.0 g in 50 mL water) is added, inducing precipitation.
-
The suspension is stirred for 3 hours, filtered, and dried to yield 5.0 g of this compound (99.29% purity by HPLC).
-
Optimization of Reaction Parameters
Solvent Systems and pH Control
Optimal yields are achieved using a water-ethyl acetate biphasic system during acid liberation. Maintaining pH at 3.0 ensures complete protonation of the carboxylic acid while minimizing side reactions. Subsequent basification to pH 9.0–11.0 facilitates efficient calcium ion coordination.
Stoichiometric Considerations
A molar ratio of 2:1 (acid:calcium) is critical for forming the bis-calcium salt. Excess calcium acetate (1.0 g per 8.0 g starting material) ensures complete conversion, as unreacted calcium is removed during filtration.
Temperature and Stirring Rates
-
Acid Liberation : Conducted at 10°C to prevent thermal degradation.
-
Precipitation : Room-temperature stirring (20–25°C) ensures uniform crystal growth and minimizes agglomeration.
Industrial-Scale Production Considerations
Batch Processing
Large-scale synthesis employs reactors with capacities exceeding 500 L. Key parameters include:
| Parameter | Specification |
|---|---|
| Reaction Volume | 1,000 L (ethyl acetate:water = 1:1) |
| Agitation Speed | 150–200 RPM |
| Drying Conditions | 40°C under vacuum, 7–13% residual H₂O |
Purification Techniques
-
Crystallization : The final product is recrystallized from toluene-n-heptane (1:1) to enhance purity.
-
Chromatography : Preparative HPLC (C18 column, acetonitrile-water mobile phase) resolves residual impurities (<0.5%).
Analytical Characterization
Spectroscopic Data
| Technique | Key Findings |
|---|---|
| Mass Spectrometry | m/z 404 (M+H⁺), 402 (M−H⁻) |
| IR Spectroscopy | 3379 cm⁻¹ (O–H), 1564 cm⁻¹ (COO⁻ asym) |
| ¹H NMR | δ 8.24 (d, J=8.7 Hz, quinoline H) |
Chromatographic Purity
HPLC analysis (C18 column, 0.1% H₃PO₄:acetonitrile gradient) confirms 99.29% purity, with residual solvents (ethyl acetate < 500 ppm) complying with ICH Q3C guidelines.
Challenges and Mitigation Strategies
Impurity Formation
Polymorphism Control
Strict control of drying conditions (40°C, 7–13% H₂O) ensures consistent crystallinity, as evidenced by XRPD peaks at 2θ = 10.40° and 13.20°.
Recent Methodological Advances
Chemical Reactions Analysis
Types of Reactions
Defluoro Pitavastatin Calcium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and cyclopropyl groups can undergo substitution reactions with other reagents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Quality Control and Assurance
Defluoro Pitavastatin Calcium Salt plays a crucial role in the quality control (QC) and quality assurance (QA) processes during the commercial production of Pitavastatin and its related formulations. It serves as a working standard or secondary reference standard, ensuring that the active pharmaceutical ingredient meets regulatory standards set by authorities such as the FDA. This compound is essential for validating the purity and potency of Pitavastatin formulations, especially during Abbreviated New Drug Application (ANDA) filings .
Drug Formulation Studies
The compound is utilized in various formulation studies aimed at enhancing the efficacy and stability of Pitavastatin. Research has indicated that Defluoro Pitavastatin can be instrumental in assessing the degradation behavior of Pitavastatin under different stress conditions. Such studies help in understanding how to maintain the integrity of the drug throughout its shelf life .
Therapeutic Applications
Recent studies have explored the potential of this compound beyond its traditional use as a cholesterol-lowering agent. For instance, it has been identified as an effective adjuvant that enhances the fungicidal properties of Fluconazole against Candida albicans infections. The mechanism involves inhibiting ubiquinone biosynthesis and generating reactive oxygen species, which together increase the drug's efficacy against fungal infections . This repurposing of an existing medication highlights its versatility in treating conditions beyond hyperlipidemia.
Impurity Characterization
This compound is also significant in impurity characterization studies. Understanding process-related impurities is vital for ensuring drug safety and efficacy. Research has focused on identifying and characterizing impurities associated with Pitavastatin formulations, which can impact therapeutic outcomes. For example, studies have utilized high-performance liquid chromatography (HPLC) to analyze impurity profiles, ensuring that formulations remain within acceptable limits for clinical use .
Research and Development
The compound is actively used in research and development settings to explore new therapeutic avenues. Its role as an HMG-CoA reductase inhibitor positions it as a candidate for further investigation into cardiovascular diseases and metabolic disorders. Ongoing research aims to elucidate additional mechanisms by which Defluoro Pitavastatin may exert beneficial effects on human health.
Mechanism of Action
Defluoro Pitavastatin Calcium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. This inhibition leads to decreased cholesterol levels in the liver, which in turn reduces the levels of low-density lipoprotein (LDL) cholesterol in the blood . Additionally, the compound may have pleiotropic effects, such as improving endothelial function and reducing inflammation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Physicochemical Comparison of Defluoro Pitavastatin Calcium Salt and Related Statins
| Property | This compound | Pitavastatin Calcium | Atorvastatin Calcium | Lovastatin |
|---|---|---|---|---|
| Molecular Formula | C₂₅H₂₃NO₄·½Ca | C₂₅H₂₃FNO₄·½Ca | C₃₃H₃₅CaFN₂O₅ | C₂₄H₃₆O₅ |
| Solubility | Sparingly soluble in water | 0.5 mg/mL (aqueous) | Poor aqueous | Lipophilic |
| Melting Point (°C) | Amorphous | 190–192 (crystalline) | — | 174–178 |
| UV λmax (nm) | 245 | 245 | 244 | 238 |
| Key Functional Groups | Quinoline (no fluorine) | 4-Fluorophenyl | Fluorophenyl, pyrrole | Lactone ring |
Key Findings :
HMG-CoA Reductase Inhibition :
Calcium Channel Blocking Activity :
- Pitavastatin induces 34–40% relaxation in vascular strips via L-type calcium channel inhibition (EC₅₀: −2.5 Log Ca⁺⁺M), while Defluoro Pitavastatin’s activity remains unstudied .
- Lovastatin demonstrates superior vasorelaxation (35.5% in denuded aortae) and interacts with norepinephrine transporters, a mechanism absent in Pitavastatin .
Table 2: In Vitro and Clinical Efficacy Metrics
Analytical Methods :
- Spectrophotometry : Pitavastatin Calcium is quantified at 245 nm (RSD ≤0.879%), while Defluoro variants require adjusted wavelengths due to structural changes .
- Electrochemistry : Pitavastatin Calcium shows a reduction peak at −1.25 V (pH 6), whereas Defluoro derivatives may shift due to altered electron-withdrawing groups .
Biological Activity
Defluoro Pitavastatin Calcium Salt is a derivative of Pitavastatin, a member of the statin class of drugs primarily used for lowering cholesterol levels. This article explores its biological activity, focusing on its pharmacological properties, clinical efficacy, and potential therapeutic applications.
Overview of this compound
- Chemical Name : (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, calcium salt (2:1)
- CAS Number : 1258947-30-6
- Molecular Formula :
- Molecular Weight : Approximately 402.47 g/mol (calcium salt)
This compound exhibits similar mechanisms to its parent compound, targeting HMG-CoA reductase to inhibit cholesterol synthesis and lower LDL cholesterol levels effectively .
Defluoro Pitavastatin acts by competitively inhibiting HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. The inhibition leads to a decrease in cholesterol production in the liver, which subsequently increases the uptake of LDL from the bloodstream .
Pharmacokinetics
The pharmacokinetic profile of Defluoro Pitavastatin shows:
- Bioavailability : Approximately 51% when administered orally.
- Half-life : About 12 hours.
- Metabolism : Primarily excreted unchanged in bile; minimal renal elimination. It is not significantly metabolized by cytochrome P450 enzymes, reducing potential drug-drug interactions .
Lipid-Lowering Effects
Clinical studies demonstrate that Defluoro Pitavastatin effectively reduces total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C). A meta-analysis of several trials indicated reductions in LDL-C ranging from 30% to 44% at doses between 1 mg to 4 mg per day .
| Dose (mg/day) | LDL-C Reduction (%) | Total Cholesterol Reduction (%) |
|---|---|---|
| 1 | 30 | 20 |
| 2 | 35 | 27 |
| 4 | 44 | 38 |
Endothelial Function Improvement
A randomized controlled trial involving hypercholesterolemic patients showed that treatment with Defluoro Pitavastatin improved endothelial function as measured by flow-mediated dilation (FMD) and reduced arterial stiffness over an eight-week period. The study reported significant improvements in FMD from baseline values after treatment .
Pleiotropic Effects
Beyond lipid-lowering effects, Defluoro Pitavastatin exhibits pleiotropic effects that contribute to cardiovascular health. These include:
- Anti-inflammatory Properties : Reduces vascular inflammation and oxidative stress.
- Improvement in Endothelial Function : Enhances nitric oxide availability, leading to better vasodilation.
- Potential Antifungal Activity : Recent studies suggest that it may enhance the efficacy of antifungal agents like fluconazole .
Case Studies
- Cardiac Function Improvement : In a rat model of hypertensive heart failure, administration of Defluoro Pitavastatin resulted in improved cardiac function and survival rates compared to untreated controls .
- Adverse Effects Monitoring : Clinical trials have reported mild adverse effects such as gastrointestinal symptoms and liver enzyme elevations; however, these were generally transient and resolved upon discontinuation or dose adjustment .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural identification of Defluoro Pitavastatin Calcium Salt?
- Methodological Answer : Use high-resolution mass spectrometry (HR-MS) to confirm molecular weight (845.03 g/mol, C₅₀H₄₈N₂O₈·Ca) and nuclear magnetic resonance (NMR) to verify the absence of fluorine at the C-4 quinoline position compared to the parent compound . Pair with X-ray powder diffraction (XRPD) to analyze crystallinity, referencing characteristic peaks (e.g., 2θ = 10.40°, 13.20°) observed in related calcium salts .
Q. How can this compound be synthesized for laboratory use?
- Methodological Answer : Start with the desfluoro acid impurity (CAS 847849-67-6). Neutralize with a calcium source (e.g., calcium chloride) in a water-alcohol solvent system. Optimize reaction conditions (0.5–2 mol calcium per mole of starting material) to ensure stoichiometric conversion, and control water content (7–13% w/w) during drying to stabilize the crystalline form .
Q. What solubility properties should researchers anticipate for this compound?
- Methodological Answer : While empirical data is limited, solubility may resemble Pitavastatin Calcium. Test solubility in DMSO (25–30 mg/mL) or DMF, and use aqueous buffers with organic cosolvents (e.g., 1:1 DMF:PBS) for in vitro assays. Centrifuge suspensions to remove undissolved particles .
Advanced Research Questions
Q. How does the defluoro modification impact HMG-CoA reductase inhibitory activity compared to Pitavastatin Calcium?
- Methodological Answer : Conduct competitive inhibition assays using purified HMG-CoA reductase. Compare IC₅₀ values of this compound and the parent compound. Use fluorescence-based detection (λmax = 245 nm) to monitor NADPH consumption, ensuring enzyme activity normalization .
Q. What strategies ensure batch-to-batch consistency in synthesizing this compound?
- Methodological Answer : Implement strict control of water content (4–15% w/w) during storage, validated by Karl Fischer titration. Use HPLC-PDA (photodiode array) to monitor purity (>95%) and track impurities (e.g., lactone derivatives or isomers) via retention time alignment with reference standards .
Q. How can researchers resolve contradictions in stability data across studies?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH) under airtight conditions. Analyze degradation products via LC-MS and correlate with XRPD data to identify polymorphic transitions. Adjust storage protocols based on water content thresholds (e.g., >7% w/w prevents crystal dehydration) .
Q. What pharmacological assays are suitable to assess the defluoro variant’s off-target effects?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
